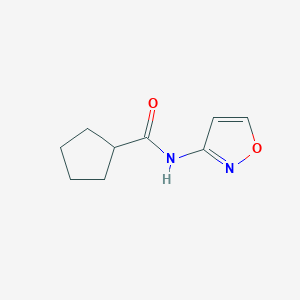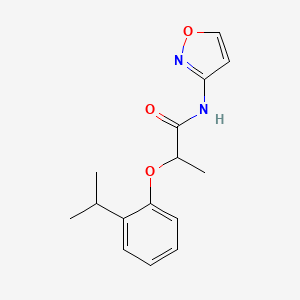
2-(2-isopropylphenoxy)-N-3-isoxazolylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2-Isopropylphenoxy)-N-3-isoxazolylpropanamide often involves innovative methods to construct complex molecules. For instance, the atom-economic synthesis of fully substituted 2-aminopyrroles via gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles represents a concise and flexible approach, providing an efficient pathway for constructing such molecules with good to excellent yields (Xiao et al., 2015). Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane highlights the specific methodological approaches taken to achieve such compounds (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is characterized through various spectroscopic techniques, including HNMR and LC-MS, and in some cases, crystallography. The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system, exhibiting intermolecular H-bonds, which are crucial for understanding the compound's stability and interactions (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical properties and reactions of isoxazole derivatives, including the propanamide moiety, have been studied for their potential as muscle relaxants and other pharmacological activities. These derivatives exhibit muscle relaxant activity comparable to known drugs but with varying central nervous system (CNS) effects (Tatee et al., 1986). This showcases the compound's potential for selective pharmacological applications.
Physical Properties Analysis
The physical properties, such as crystalline structure and solubility, are integral to understanding a compound's behavior in different environments and applications. While specific details on 2-(2-Isopropylphenoxy)-N-3-isoxazolylpropanamide are scarce, related studies on crystal structures provide insights into the arrangement and stability of similar molecules (Sharma et al., 2018).
Chemical Properties Analysis
The reactivity, stability, and interactions with other molecules define the chemical properties of interest. Isoxazole derivatives have been explored for their insecticidal and antimicrobial properties, indicating a broad range of chemical behaviors and applications (Sun et al., 2011). These properties are critical for developing new compounds with desired biological activities.
Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Discovery
Isoxazolidine Synthesis via Copper-Catalyzed Aminooxygenation Isoxazolidines, which share a core structural motif with the compound of interest due to the isoxazole ring, are significant in organic synthesis, drug discovery, and chemical biology. A study by Karyakarte, Smith, and Chemler (2012) introduced a stereoselective synthesis of methyleneoxy-substituted isoxazolidines. This method uses copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines, demonstrating the versatility of isoxazoline derivatives in synthesizing complex molecular structures useful in various biological applications (Karyakarte, Smith, & Chemler, 2012).
Biomedical Polymer Science
Cytotoxicity and Immunomodulative Properties of Poly(2-isopropenyl-2-oxazoline) Research on poly(2-alkenyl-2-oxazoline)s, specifically poly(2-isopropenyl-2-oxazoline) (PIPOx), highlights their potential in biomedical applications like drug delivery systems and peptide conjugates. Kroneková et al. (2016) focused on the preparation of PIPOx through free-radical polymerization and its subsequent functionalization for biomedical applications. The study found PIPOx to be biocompatible and suitable for drug delivery and immunomodulation, showcasing the utility of oxazoline derivatives in developing new materials for therapeutic applications (Kroneková et al., 2016).
Anticancer Research
Dual-Stimuli-Responsive Paclitaxel Delivery Nanosystems A study by Xu et al. (2018) on diselenide-bond-linked poly(N-isopropylacrylamide)-paclitaxel chemical conjugates demonstrates the development of "core-shell" nanoscaled micelles that show thermal and redox dual-responsiveness. This innovative drug delivery system, which efficiently encapsulates and delivers hydrophobic anticancer drugs like paclitaxel, signifies the advancement in designing responsive nanocarriers for targeted cancer therapy (Xu et al., 2018).
Insecticidal Applications
Benzoylureas Containing Isoxazoline and Isoxazole Groups The synthesis and insecticidal evaluation of benzoylphenylureas containing isoxazoline and isoxazole groups by Sun et al. (2011) indicate the potential of isoxazole derivatives in developing new insecticides. These compounds exhibited significant larvicidal activities against various pests, suggesting the role of isoxazole derivatives in agricultural pest control (Sun et al., 2011).
Propiedades
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)12-6-4-5-7-13(12)20-11(3)15(18)16-14-8-9-19-17-14/h4-11H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERLTEVQGXLSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-oxazol-3-yl)-2-[2-(propan-2-yl)phenoxy]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



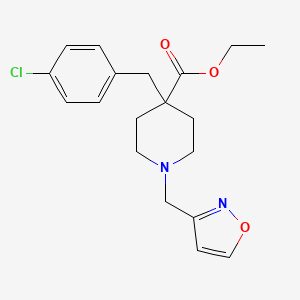
![N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)
![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)
![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)
![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)
![5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4626460.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4626461.png)
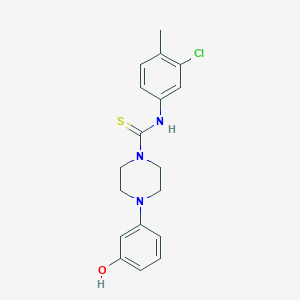
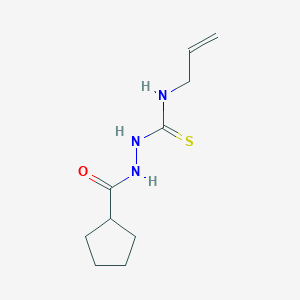
![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)
